2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 2 and 7, and a methyl group at position 5 on the pyrrolo[3,2-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. In this method, starting materials such as acetophenone derivatives are subjected to microwave irradiation in the presence of suitable reagents to yield the desired pyrrolopyrimidine derivatives .
Another approach involves the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization to form the pyrrolopyrimidine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The pyrrolopyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis, which are critical in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at positions 2 and 4.
5H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-6,7-dihydro-7-(4-methoxyphenyl)methyl-: Another derivative with different substituents.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: A related compound with a benzyl group and additional hydrogenation.
Uniqueness
2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 7, along with a methyl group at position 5, makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H5Cl2N3 |
---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
2,7-dichloro-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-4(8)6-5(12)2-10-7(9)11-6/h2-3H,1H3 |
InChI Key |
UVBCHSJUEUKQAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)Cl)Cl |
Origin of Product |
United States |
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